N'-[(2-phenoxybutanoyl)oxy]pyridine-3-carboximidamide
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Overview
Description
N’-[(2-phenoxybutanoyl)oxy]pyridine-3-carboximidamide is a chemical compound with the molecular formula C16H17N3O2 It is known for its unique structure, which includes a pyridine ring substituted with a carboximidamide group and a phenoxybutanoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-phenoxybutanoyl)oxy]pyridine-3-carboximidamide typically involves the reaction of pyridine-3-carboximidamide with 2-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of N’-[(2-phenoxybutanoyl)oxy]pyridine-3-carboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(2-phenoxybutanoyl)oxy]pyridine-3-carboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboximidamide group to an amine.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-[(2-phenoxybutanoyl)oxy]pyridine-3-carboximidamide oxides, while reduction can produce N’-[(2-phenoxybutanoyl)oxy]pyridine-3-amine.
Scientific Research Applications
N’-[(2-phenoxybutanoyl)oxy]pyridine-3-carboximidamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(2-phenoxybutanoyl)oxy]pyridine-3-carboximidamide involves its interaction with specific molecular targets. The phenoxybutanoyl group can interact with hydrophobic pockets in proteins, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N’-[(2-phenylbutanoyl)oxy]pyridine-2-carboximidamide
- N’-[(2-phenylbutanoyl)oxy]-3-pyridinecarboximidamide
Uniqueness
N’-[(2-phenoxybutanoyl)oxy]pyridine-3-carboximidamide is unique due to the presence of the phenoxy group, which imparts distinct chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-phenoxybutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-2-14(21-13-8-4-3-5-9-13)16(20)22-19-15(17)12-7-6-10-18-11-12/h3-11,14H,2H2,1H3,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQDYPTDWNSDRLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)ON=C(C1=CN=CC=C1)N)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C(=O)O/N=C(/C1=CN=CC=C1)\N)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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